physical and chemical properties of 4'-Bromo-4-butoxy-biphenyl
physical and chemical properties of 4'-Bromo-4-butoxy-biphenyl
Executive Summary
4'-Bromo-4-butoxy-biphenyl (also known as 4-Bromo-4'-butoxybiphenyl) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystals (such as the cyanobiphenyl series) and organic semiconductors.[1][2] Characterized by its rigid biphenyl core and asymmetric substitution—a reactive bromide handle on one ring and a flexible butoxy tail on the other—it serves as a scaffold for tuning phase transition temperatures and optical anisotropy in advanced materials.
This guide details the physicochemical profile, synthesis protocols, and reactivity of 4'-Bromo-4-butoxy-biphenyl, designed for researchers requiring high-purity precursors for Suzuki-Miyaura cross-coupling or Grignard-based functionalization.
Physicochemical Properties[2][3][4]
The physical behavior of 4'-Bromo-4-butoxy-biphenyl is dominated by the interplay between the rigid aromatic core (pi-stacking interactions) and the aliphatic butoxy chain (van der Waals interactions). This duality dictates its solubility and melting behavior, making it a solid at room temperature.[2]
Table 1: Physical & Chemical Specifications
| Property | Value / Description | Note |
| Chemical Formula | C₁₆H₁₇BrO | |
| Molecular Weight | 305.21 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 130–135 °C (Typical range) | Varies by purity; homologs (e.g., pentyloxy) melt ~132°C [1] |
| Solubility | Soluble: THF, DCM, Toluene, ChloroformInsoluble: Water, Methanol (cold) | Critical for purification via recrystallization |
| Electronic Character | Electron-rich (alkoxy ring) / Electron-poor (bromo ring) | Asymmetric activation for catalysis |
| Functional Groups | Aryl Bromide (Electrophile), Alkyl Ether (Stable donor) |
Structural Analysis
The molecule belongs to the class of calamitic (rod-like) mesogens .[2] The bromine atom provides a heavy-atom effect useful in X-ray crystallography, while the butoxy tail introduces sufficient flexibility to lower the melting point relative to the unsubstituted dibromobiphenyls, facilitating its use in liquid crystal mixtures.[2]
Chemical Reactivity & Applications[1][2][6]
Reactivity Profile
The chemical utility of 4'-Bromo-4-butoxy-biphenyl stems from the distinct reactivity of its two rings:
-
Electrophilic Aromatic Substitution: The alkoxy-substituted ring is activated, making it susceptible to further functionalization if not protected, though the bromo-substituted ring is deactivated.[2]
-
Organometallic Insertion: The C-Br bond is highly reactive toward Magnesium (Grignard formation) and Lithium (Lithium-Halogen exchange), serving as a nucleophilic partner in subsequent reactions.[2]
-
Cross-Coupling: It is an ideal electrophile for Palladium-catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig).[2]
Key Applications
-
Liquid Crystals: Direct precursor to 4-Cyano-4'-butoxybiphenyl (4OCB) via cyanation (Rosenmund-von Braun reaction).[2]
-
OLED Materials: Used to synthesize hole-transporting triarylamines via C-N coupling.[2]
-
Self-Assembled Monolayers: The alkoxy chain can be modified to anchor the biphenyl core to surfaces.[2]
Synthesis & Manufacturing Protocols
The most robust route to 4'-Bromo-4-butoxy-biphenyl is the Williamson Ether Synthesis starting from 4-bromo-4'-hydroxybiphenyl.[2] This method avoids the selectivity issues of direct bromination of 4-butoxybiphenyl.[2]
Diagram 1: Synthesis Pathway
Caption: Synthesis of 4'-Bromo-4-butoxy-biphenyl via Williamson Ether Synthesis.
Protocol: Alkylation of 4-Bromo-4'-hydroxybiphenyl
Reagents:
-
4-Bromo-4'-hydroxybiphenyl (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[2]
-
Solvent: Acetone (Reagent grade) or DMF (for faster rates)[2]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-4'-hydroxybiphenyl in Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃. The suspension may turn slightly yellow as the phenoxide forms.[2] Stir at room temperature for 15 minutes.
-
Addition: Add 1-Bromobutane dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor conversion via TLC (eluent: Hexane/Ethyl Acetate 9:1).[2] The product will have a higher Rf than the starting phenol.[2]
-
Workup:
-
Purification: Recrystallize from Ethanol or a Hexane/Ethanol mixture to obtain white crystals.
-
Quality Check: Verify purity by ¹H NMR (Look for triplet at ~4.0 ppm for -OCH₂- and absence of broad singlet for -OH).[2]
-
Advanced Workflow: Suzuki-Miyaura Coupling
Researchers frequently use this compound to extend the aromatic core.[2] The following workflow illustrates the coupling with a boronic acid to form a terphenyl derivative.
Diagram 2: Suzuki Coupling Mechanism
Caption: Catalytic cycle for the Suzuki coupling of 4'-Bromo-4-butoxy-biphenyl.
Safety & Handling (SDS Summary)
While specific toxicological data for this homolog may be limited, it shares the hazard profile of halogenated biphenyls.[2]
-
GHS Classification:
-
Handling Precautions:
References
-
ChemicalBook. (2025).[2][6] 4-bromo-4'-(pentyloxy)-1,1'-biphenyl Properties and Melting Point Data. Retrieved from [2]
-
MDPI. (2021). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals (Synthesis of alkoxy-biphenyl intermediates). Retrieved from [2]
-
BenchChem. (2025).[1][2][6] 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis.[2][7] Retrieved from
-
Organic Syntheses. Preparation of 4-bromobiphenyl (General Bromination Protocols). Retrieved from [2]
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-Bromobiphenyl (Base structure properties).[2] Retrieved from [2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
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- 7. nbinno.com [nbinno.com]
